molecular formula C16H36Cl4N6O2S2 B608560 LH-708 CAS No. 1616757-93-7

LH-708

Cat. No. B608560
M. Wt: 550.42
InChI Key: YPXJOPDHFCBKAH-UEZRWYIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LH-708 is an inhibitor of cystine stone formation for treatment of cystinuria.

Scientific Research Applications

Electronic Nose Technology

The term "LH-708" appears in the context of advancements in electronic nose technology, specifically referencing its application areas which include food and beverage, environmental monitoring, and disease diagnosis. The study discusses the current status and future trends of electronic nose technology, highlighting the potential of LH-708 in this field (Röck, Bârsan, & Weimar, 2008).

Osteonecrosis Research

LH-708 is associated with research into steroid-induced osteonecrosis of the femoral head (ONFH), a serious complication from glucocorticoid use. The study focuses on miR-708's role in ONFH, discussing its potential as a therapeutic biomarker for the prevention and treatment of this condition (Hao et al., 2016).

Learning Health Systems (LHS)

In the context of Learning Health Systems, LH-708 is mentioned as part of a broader research agenda aimed at improving health through data sharing, knowledge generation, and informed decision-making. This research addresses the scientific challenges and cross-disciplinary integration required to achieve a national-scale Learning Health System (Friedman et al., 2014).

Latent Heat Storage Technology

LH-708 is also related to research on latent heat storage (LHS) technologies, particularly in high-temperature applications such as solar power generation and waste heat recovery systems. The study reviews the research trends and state-of-the-art technologies in this field, emphasizing the use of phase-change materials (PCMs) and the potential of LH-708 in enhancing energy storage density and efficiency (Nomura, Okinaka, & Akiyama, 2010).

Cancer Research

In cancer research, LH-708 is mentioned in the context of miR-708's role in suppressing cell growth and epithelial-to-mesenchymal transition in glioma. The study identifies LH-708 as a potential therapeutic target for glioma patients, highlighting its significance in regulating cancer progression (Chen et al., 2019).

Metastatic Breast Cancer

LH-708 is associated with research on miR-708's role in metastatic breast cancer. The study discusses how suppression of miR-708 by polycomb groups promotes metastases by influencing calcium-induced cell migration, indicating its potential as a therapeutic agent against metastatic breast cancer (Ryu et al., 2013).

properties

CAS RN

1616757-93-7

Product Name

LH-708

Molecular Formula

C16H36Cl4N6O2S2

Molecular Weight

550.42

IUPAC Name

(2R,2'R)-3,3'-disulfanediylbis(2-amino-1-(4-methylpiperazin-1-yl)propan-1-one) tetrahydrochloride

InChI

InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1

InChI Key

YPXJOPDHFCBKAH-UEZRWYIOSA-N

SMILES

CN1CCN(C([C@@H](N)CSSC[C@@H](C(N2CCN(C)CC2)=O)N)=O)CC1.Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LH708;  LH 708;  LH-708

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LH-708
Reactant of Route 2
LH-708
Reactant of Route 3
LH-708
Reactant of Route 4
Reactant of Route 4
LH-708
Reactant of Route 5
LH-708
Reactant of Route 6
LH-708

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.